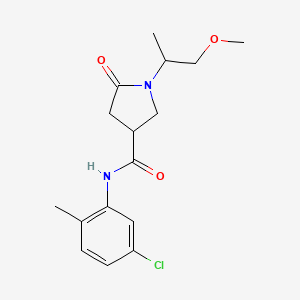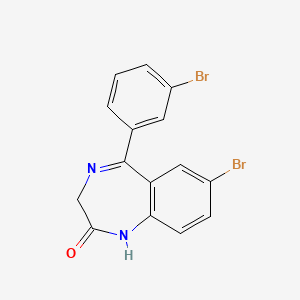![molecular formula C16H22ClNO3 B5438843 1-[3-(4-chlorophenyl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5438843.png)
1-[3-(4-chlorophenyl)propanoyl]-4-(hydroxymethyl)-4-azepanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-chlorophenyl)propanoyl]-4-(hydroxymethyl)-4-azepanol, also known as Gabapentin enacarbil, is a prodrug of gabapentin. Gabapentin enacarbil is used in the treatment of restless leg syndrome, postherpetic neuralgia, and neuropathic pain. The drug works by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters.
Mécanisme D'action
1-[3-(4-chlorophenyl)propanoyl]-4-(hydroxymethyl)-4-azepanol enacarbil works by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This reduces the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in the transmission of pain signals. By reducing the release of these neurotransmitters, gabapentin enacarbil can alleviate pain and other symptoms associated with neurological disorders.
Biochemical and physiological effects:
This compound enacarbil has been shown to have several biochemical and physiological effects. The drug can increase the levels of GABA in the brain, which has a calming effect on the central nervous system. This compound enacarbil can also reduce the levels of glutamate, which is an excitatory neurotransmitter involved in the transmission of pain signals. In addition, gabapentin enacarbil can increase the levels of dopamine and serotonin, which are neurotransmitters involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-chlorophenyl)propanoyl]-4-(hydroxymethyl)-4-azepanol enacarbil has several advantages for lab experiments. The drug is relatively stable and can be stored for long periods of time. This compound enacarbil is also readily available and can be synthesized in large quantities. However, there are some limitations to using gabapentin enacarbil in lab experiments. The drug has a relatively short half-life, which can make it difficult to maintain consistent levels in experimental animals. In addition, gabapentin enacarbil can have variable effects depending on the experimental conditions, which can make it difficult to interpret the results.
Orientations Futures
There are several future directions for research on gabapentin enacarbil. One area of interest is the drug's potential in the treatment of other neurological disorders, such as epilepsy and migraine. Another area of interest is the development of new formulations of gabapentin enacarbil that can improve its bioavailability and reduce its side effects. Finally, there is a need for further research on the mechanism of action of gabapentin enacarbil, which can help to identify new targets for drug development.
Méthodes De Synthèse
1-[3-(4-chlorophenyl)propanoyl]-4-(hydroxymethyl)-4-azepanol enacarbil is synthesized from gabapentin, which is a structural analogue of gamma-aminobutyric acid (GABA). The synthesis involves the reaction of gabapentin with 1,4-butanediol monomethyl ether (BDME) to form gabapentin enacarbil. The reaction is catalyzed by sulfuric acid and is carried out at a temperature of 90-100°C.
Applications De Recherche Scientifique
1-[3-(4-chlorophenyl)propanoyl]-4-(hydroxymethyl)-4-azepanol enacarbil has been extensively studied for its therapeutic potential in the treatment of various neurological disorders. The drug has been shown to be effective in reducing the symptoms of restless leg syndrome, postherpetic neuralgia, and neuropathic pain. This compound enacarbil has also been studied for its potential in the treatment of alcohol withdrawal syndrome and bipolar disorder.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c17-14-5-2-13(3-6-14)4-7-15(20)18-10-1-8-16(21,12-19)9-11-18/h2-3,5-6,19,21H,1,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHINHYHEFZKSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)CCC2=CC=C(C=C2)Cl)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5438764.png)
![4-[3-(4-pyridinyl)-1-azetidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5438772.png)
![4-benzyl-3-ethyl-1-[3-(1H-imidazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5438777.png)

![1,4-dimethyl-9-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5438800.png)
![3-(allylthio)-6-(5-bromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5438806.png)
![1-[2-methoxy-4-(methylthio)benzoyl]indoline](/img/structure/B5438812.png)

![methyl (2-{[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]amino}-2-oxoethyl)carbamate](/img/structure/B5438823.png)
![N-(2,4-difluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5438829.png)
![N-cyclopropyl-1-[(2-methoxyphenyl)acetyl]-2-piperazinecarboxamide](/img/structure/B5438837.png)
![3-methyl-12-phenyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B5438844.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5438856.png)
